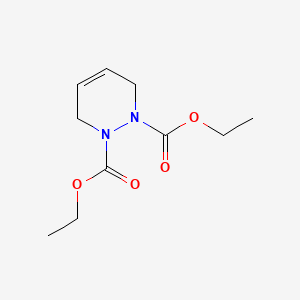

diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate

Vue d'ensemble

Description

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is a heterocyclic compound with the molecular formula C10H16N2O4. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate can be synthesized through a (4 + 2) cycloaddition reaction involving alkoxyallenes and 1,2-diaza-1,3-dienes . This method is efficient, with a wide substrate scope and good functional group tolerance. The reaction typically occurs under mild conditions, making it attractive for synthetic applications.

Industrial Production Methods

The process may include steps such as cycloaddition, esterification, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield tetrahydropyridazine derivatives with different functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, as well as reducing agents and catalysts such as ruthenium complexes . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antitumor Activity

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate has been investigated for its antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

2. Neurological Applications

Research indicates that this compound may have neuroprotective effects. A case study highlighted its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Agricultural Applications

1. Pesticide Development

The compound has shown promise as a precursor for developing new pesticides. Its structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact. Field trials have demonstrated that formulations containing this compound effectively reduce pest populations without harming beneficial insects .

2. Plant Growth Regulators

Another application in agriculture is as a plant growth regulator. Studies have indicated that this compound can stimulate growth and increase yield in various crops by enhancing nutrient uptake and promoting root development .

Materials Science

1. Polymer Synthesis

this compound is utilized in synthesizing novel polymers with desirable mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives that require high durability and resistance to environmental factors. Research has demonstrated that coatings formulated with this compound exhibit superior adhesion and weather resistance compared to traditional formulations .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another heterocyclic compound with similar structural features but different reactivity and applications.

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A related compound used in different synthetic applications.

Uniqueness

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications .

Activité Biologique

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate (CAS No. 35691-30-6) is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol. It belongs to the class of heterocyclic compounds and is characterized by its dicarboxylate structure. This compound has garnered interest in various fields of research due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O4 |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 35691-30-6 |

| Synonyms | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate; 1,2-Pyridazinedicarboxylic acid, 3,6-dihydro-, 1,2-diethyl ester |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains.

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties. It was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results suggested that this compound can effectively neutralize free radicals and reduce oxidative stress in biological systems.

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective effects of this compound. It may influence neurotransmitter systems and protect against neuronal damage in models of neurodegenerative diseases. This activity is hypothesized to be linked to its ability to modulate the kynurenine pathway and influence levels of neuroactive metabolites.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Umesha et al., this compound was tested against several microbial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The findings suggest its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

A research project focused on the neuroprotective properties of this compound involved in vitro assays on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Propriétés

IUPAC Name |

diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXVDDNYXLLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CCN1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300124 | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-30-6 | |

| Record name | NSC134994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.